N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Description
N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is a complex organic compound that features a unique structure combining a bromofuran moiety with a tetrahydroimidazopyridine core
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O/c1-9-7-17-8-10(2-5-13(17)16-9)15-6-11-3-4-12(14)18-11/h3-4,7,10,15H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYOARQSXVLPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CC(CCC2=N1)NCC3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with suitable amines and other reagents to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carbonyl compounds using oxidizing agents like PhI(OAc)2 and TEMPO.
Reduction: Reduction of the bromofuran moiety to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PhI(OAc)2, TEMPO
Reducing Agents: Hydrogen gas, palladium catalysts
Solvents: Dichloromethane, ethanol
Conditions: Controlled temperatures, inert atmosphere
Major Products
The major products formed from these reactions include various substituted imidazopyridines, carbonyl compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide
- N-[(5-bromofuran-2-yl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine
Uniqueness
N-[(5-bromofuran-2-yl)methyl]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine is unique due to its specific combination of a bromofuran moiety with a tetrahydroimidazopyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
